molecular formula C13H12ClP B12554438 [(2-Chlorophenyl)methyl](phenyl)phosphane CAS No. 167384-01-2

[(2-Chlorophenyl)methyl](phenyl)phosphane

Cat. No.: B12554438
CAS No.: 167384-01-2
M. Wt: 234.66 g/mol
InChI Key: OUGFHKZYDMPAQU-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylphosphane is an organophosphorus compound that features a phosphine group bonded to a chlorinated phenyl ring and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylphosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of phenylmagnesium bromide with chlorophosphine can yield (2-Chlorophenyl)methylphosphane .

Industrial Production Methods

Industrial production of (2-Chlorophenyl)methylphosphane may involve large-scale Grignard reactions or other organometallic methods. These processes are optimized for high yield and purity, often involving controlled reaction conditions and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as sodium alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphines.

Scientific Research Applications

(2-Chlorophenyl)methylphosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a reactive environment for substrate transformation. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.

Comparison with Similar Compounds

(2-Chlorophenyl)methylphosphane can be compared with other similar phosphine compounds, such as:

The uniqueness of (2-Chlorophenyl)methylphosphane lies in its specific substitution pattern, which can impart distinct reactivity and selectivity in chemical reactions.

Properties

CAS No.

167384-01-2

Molecular Formula

C13H12ClP

Molecular Weight

234.66 g/mol

IUPAC Name

(2-chlorophenyl)methyl-phenylphosphane

InChI

InChI=1S/C13H12ClP/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2

InChI Key

OUGFHKZYDMPAQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)PCC2=CC=CC=C2Cl

Origin of Product

United States

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